
9,9'-O-Isopropyllidene-isolariciresinol
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Overview
Description
9,9’-O-Isopropyllidene-isolariciresinol is a lignan, a type of natural product derived from phenylpropanoids. It is known for its complex structure and potential applications in various scientific fields. The compound is characterized by its unique chemical structure, which includes a 9,9’-O-isopropyllidene group attached to the isolariciresinol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-O-Isopropyllidene-isolariciresinol typically involves the protection of hydroxyl groups on isolariciresinol using isopropylidene groups. This can be achieved through the reaction of isolariciresinol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete protection of the hydroxyl groups.
Industrial Production Methods: While specific industrial production methods for 9,9’-O-Isopropyllidene-isolariciresinol are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The process may include purification steps such as recrystallization or chromatography to obtain high-purity product suitable for research and industrial applications.
Types of Reactions:
Oxidation: 9,9’-O-Isopropyllidene-isolariciresinol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced lignan derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the isopropyllidene group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized lignan derivatives.
Reduction: Reduced lignan derivatives with altered functional groups.
Substitution: Lignan derivatives with new functional groups replacing the isopropyllidene group.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Weight : 400.5 g/mol
- Purity : ≥98%
- Storage Conditions : Short-term at 0°C; long-term at -20°C in a desiccated environment.
Antioxidant Properties
Research indicates that lignans, including 9,9'-O-Isopropyllidene-isolariciresinol, exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may contribute to the prevention of various diseases associated with oxidative damage.
Cytotoxic Effects
Studies have demonstrated that this compound exhibits moderate cytotoxicity against several cancer cell lines. Its mechanism involves inducing apoptosis in tumor cells while sparing normal cells, making it a candidate for cancer therapy. The compound's ability to disrupt cellular signaling pathways involved in cell survival has been highlighted in various studies .
Anti-inflammatory Activity
The compound has shown potential in reducing inflammation, which is linked to numerous chronic diseases. Its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and mediators, providing a basis for its use in treating inflammatory conditions .
Cancer Treatment
The cytotoxic properties of this compound make it a promising candidate for cancer therapy. For instance, it has been tested against oral squamous-cell carcinoma cell lines, demonstrating significant anti-cancer activity .
Cardiovascular Health
The antioxidant and anti-inflammatory properties suggest potential applications in cardiovascular health. The compound's ability to protect endothelial cells from oxidative stress may contribute to its therapeutic effects in hypertension and other cardiovascular diseases .
Neuroprotection
Emerging research indicates that lignans can offer neuroprotective benefits. The modulation of oxidative stress and inflammation is critical in preventing neurodegenerative diseases such as Alzheimer's disease .
Case Studies
Study Focus | Findings | Implications |
---|---|---|
Cytotoxicity against cancer cell lines | Moderate cytotoxic effects observed in multiple studies | Potential use as an adjunct therapy in cancer treatment |
Antioxidant activity | Significant reduction in oxidative stress markers | Possible application in aging-related diseases |
Anti-inflammatory effects | Inhibition of cytokine production in vitro | Therapeutic potential for inflammatory disorders |
Mechanism of Action
The mechanism of action of 9,9’-O-Isopropyllidene-isolariciresinol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Mechanisms: Inducing apoptosis in cancer cells and inhibiting cell proliferation.
Comparison with Similar Compounds
9,9’-O-Isopropyllidene-isolariciresinol can be compared with other lignans such as:
Secoisolariciresinol: Known for its antioxidant properties and presence in flaxseed.
Matairesinol: Found in various plant sources and studied for its potential health benefits.
Pinoresinol: Another lignan with antioxidant and anti-inflammatory properties.
Uniqueness: The unique aspect of 9,9’-O-Isopropyllidene-isolariciresinol lies in its isopropyllidene protection, which imparts distinct chemical properties and reactivity compared to other lignans. This makes it a valuable compound for specific synthetic and research applications.
By understanding the detailed aspects of 9,9’-O-Isopropyllidene-isolariciresinol, researchers can better utilize this compound in various scientific and industrial fields, leveraging its unique properties and potential benefits.
Biological Activity
9,9'-O-Isopropyllidene-isolariciresinol is a lignan compound with significant potential for therapeutic applications due to its diverse biological activities. This compound is characterized by its unique structural features, including two isopropylidene groups, which enhance its stability and bioavailability. It is primarily isolated from the bark of Pseudolarix kaempferi and has garnered attention for its antioxidant, anti-inflammatory, and antimicrobial properties .
- Molecular Formula: C23H28O6
- Molecular Weight: 400.46 g/mol
- CAS Number: 252333-71-4
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant activity. This property is crucial for combating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals contributes to its protective effects on cellular components.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through modulation of key signaling pathways involved in inflammation. It can inhibit the activation of nuclear factor kappa B (NF-κB) and other pro-inflammatory mediators, thereby reducing inflammation in various biological systems .
Antimicrobial Activity
This compound shows promising antimicrobial effects against a range of pathogens, including bacteria and viruses. It has been studied for its potential to inhibit the growth of Staphylococcus aureus and other harmful microorganisms, making it a candidate for developing new antimicrobial agents .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Cell Signaling Pathways: The compound influences several signaling pathways, including the MAPK/ERK pathway and JAK/STAT signaling, which are critical for cell proliferation and immune responses.
- Enzyme Inhibition: It acts as an inhibitor of specific metabolic enzymes and proteases that are involved in inflammatory responses and cellular metabolism .
Comparative Analysis with Similar Compounds
Compound Name | Chemical Formula | Key Features |
---|---|---|
Isolariciresinol | C20H22O4 | Known for antioxidant properties |
Secoisolariciresinol | C20H22O5 | Similar structure with additional hydroxyl groups |
(+)-Lyoniresinol | C21H24O4 | Exhibits similar antioxidant properties |
The structural modifications in this compound enhance its stability and bioavailability compared to these similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antioxidant Study : A study demonstrated that the compound effectively reduced oxidative stress markers in human cell lines, suggesting its potential in preventing oxidative damage associated with aging and chronic diseases.
- Anti-inflammatory Research : In vivo studies showed that treatment with this compound significantly decreased inflammatory cytokines in animal models of arthritis, indicating its therapeutic potential in inflammatory diseases .
- Antimicrobial Evaluation : Laboratory tests revealed that this compound exhibited significant antibacterial activity against E. coli and S. aureus, highlighting its potential as a natural antimicrobial agent .
Chemical Reactions Analysis
Epoxidation
The dioxepin ring undergoes epoxidation under specific oxidative conditions. This reaction modifies the core structure and enhances stereochemical complexity:
-
Reagent : meta-Chloroperbenzoic acid (mCPBA)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0–25°C
-
Yield : ~65% (estimated from analogous lignan epoxidation studies)
The resulting epoxide derivatives show increased polarity and potential bioactivity.
Oxidation of Phenolic Groups
The phenolic hydroxyl groups are susceptible to oxidation, forming quinone-like structures:
Reaction Conditions | Catalyst/Reagent | Product | Yield (%) |
---|---|---|---|
KMnO₄ in acidic aqueous media | H₂SO₄ | 8,9-diketone derivative | 58–62 |
DDQ in anhydrous THF | - | Ortho-quinone intermediate | 72 |
These oxidized products are investigated for enhanced antioxidant capacity.
Hydrolysis of Isopropylidene Groups
The isopropylidene protecting groups can be cleaved under acidic conditions, regenerating free diols:
-
Conditions : 0.1M HCl in THF/H₂O (1:1)
-
Time : 4–6 hours at 60°C
-
Outcome : Formation of isolariciresinol with restored hydroxyl groups.
This reaction is critical for modifying the compound’s solubility and biological targeting.
Esterification and Etherification
The hydroxyl groups participate in typical nucleophilic substitutions:
Reaction Type | Reagent | Product | Application |
---|---|---|---|
Acetylation | Acetic anhydride/pyridine | Peracetylated derivative | Enhanced membrane permeability |
Methylation | Dimethyl sulfate | Fully methylated analog | Stability studies |
Benzoylation | Benzoyl chloride | Aromatic ester derivative | Fluorescent tagging |
Yields for these reactions range from 70–85% .
Cross-Coupling Reactions
The aromatic rings engage in palladium-catalyzed coupling reactions:
-
Suzuki coupling :
-
Partners: Aryl boronic acids
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: DMF/H₂O
-
Yield: 55–60% for biphenyl derivatives.
-
These modifications enable the introduction of functional groups for structure-activity relationship (SAR) studies.
Photochemical Reactions
The conjugated system undergoes [2+2] cycloaddition under UV light (λ = 254 nm):
-
Product : Cyclobutane-fused dimer
-
Quantum Yield : 0.32 (measured in acetonitrile)
-
Application : Used to study polymerization potential.
Radical Scavenging Activity
While not a synthetic reaction, the compound participates in redox cycles critical to its bioactivity:
-
DPPH Assay : IC₅₀ = 18.7 μM (comparable to ascorbic acid).
-
Mechanism : Hydrogen atom transfer (HAT) from phenolic hydroxyl groups to free radicals.
Key Stability Considerations
Properties
Molecular Formula |
C23H28O6 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(5aR,6S,11aR)-6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol |
InChI |
InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3/t15-,17-,22-/m0/s1 |
InChI Key |
SNCSNQKSYHFYSD-YHEJKZAPSA-N |
Isomeric SMILES |
CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |
Canonical SMILES |
CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |
Origin of Product |
United States |
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